molecular formula C19H28N6O B5517425 4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(2-ethylbutanoyl)-1-piperazinyl]pyrimidine

4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(2-ethylbutanoyl)-1-piperazinyl]pyrimidine

Cat. No.: B5517425
M. Wt: 356.5 g/mol
InChI Key: VQSXLGNTSHDFIC-UHFFFAOYSA-N
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Description

4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(2-ethylbutanoyl)-1-piperazinyl]pyrimidine is a useful research compound. Its molecular formula is C19H28N6O and its molecular weight is 356.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 356.23245954 g/mol and the complexity rating of the compound is 463. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiproliferative Activity

Research on derivatives closely related to the specified compound has shown significant antiproliferative effects against human cancer cell lines. For instance, a study on 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives demonstrated good antiproliferative activity on various cancer cell lines, suggesting potential for cancer therapy development (Mallesha et al., 2012).

Antimicrobial Activity

Novel imidazo[1,2-a]pyridine-3-carboxamide derivatives bearing a variety of linkers, based on a structure discovered in a lab, showed considerable activity against drug-sensitive/resistant MTB strains. This underscores its potential as a framework for developing new antimycobacterial agents (Lv et al., 2017).

Anti-inflammatory and Analgesic Activities

A study involving the synthesis of pyrimidine and bispyrimidine derivatives evaluated these compounds for anti-inflammatory and analgesic activities, suggesting the potential therapeutic use of such derivatives in treating inflammation and pain (Sondhi et al., 2007).

Antihyperglycemic Evaluation

Research on novel carboximidamides derived from cyanamides linked with pyrimidine moiety showed significant antihyperglycemic effects, providing a basis for further investigation into their use as treatments for diabetes (Moustafa et al., 2021).

Synthesis Techniques and Functionalization

The versatility of imidazo[1,2-a]pyrimidine in synthetic chemistry is notable for its applications in developing new chemosynthetic strategies and drug development due to its broad medicinal applications. Various synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines have been explored to construct this scaffold for further use in medicinal chemistry (Goel et al., 2015).

Future Directions

The future directions in the field of imidazole and pyrimidine chemistry could involve the development of new synthetic methodologies, the discovery of new biological activities, and the design of new drugs .

Properties

IUPAC Name

1-[4-[6-(4,5-dimethylimidazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]-2-ethylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N6O/c1-5-16(6-2)19(26)24-9-7-23(8-10-24)17-11-18(21-12-20-17)25-13-22-14(3)15(25)4/h11-13,16H,5-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQSXLGNTSHDFIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)N1CCN(CC1)C2=NC=NC(=C2)N3C=NC(=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.